c2-Hydroperoxy-coelenterazine c2-Hydroperoxy-coelenterazine
Brand Name: Vulcanchem
CAS No.: 1161931-09-4
VCID: VC14486894
InChI: InChI=1S/C26H21N3O5/c30-20-10-6-18(7-11-20)15-26(34-33)25(32)29-16-23(19-8-12-21(31)13-9-19)27-22(24(29)28-26)14-17-4-2-1-3-5-17/h1-13,16,30-31,33H,14-15H2/t26-/m0/s1
SMILES:
Molecular Formula: C26H21N3O5
Molecular Weight: 455.5 g/mol

c2-Hydroperoxy-coelenterazine

CAS No.: 1161931-09-4

Cat. No.: VC14486894

Molecular Formula: C26H21N3O5

Molecular Weight: 455.5 g/mol

* For research use only. Not for human or veterinary use.

c2-Hydroperoxy-coelenterazine - 1161931-09-4

Specification

CAS No. 1161931-09-4
Molecular Formula C26H21N3O5
Molecular Weight 455.5 g/mol
IUPAC Name (2S)-8-benzyl-2-hydroperoxy-6-(4-hydroxyphenyl)-2-[(4-hydroxyphenyl)methyl]imidazo[1,2-a]pyrazin-3-one
Standard InChI InChI=1S/C26H21N3O5/c30-20-10-6-18(7-11-20)15-26(34-33)25(32)29-16-23(19-8-12-21(31)13-9-19)27-22(24(29)28-26)14-17-4-2-1-3-5-17/h1-13,16,30-31,33H,14-15H2/t26-/m0/s1
Standard InChI Key HOSWCJDTHOAORT-SANMLTNESA-N
Isomeric SMILES C1=CC=C(C=C1)CC2=NC(=CN3C2=N[C@@](C3=O)(CC4=CC=C(C=C4)O)OO)C5=CC=C(C=C5)O
Canonical SMILES C1=CC=C(C=C1)CC2=NC(=CN3C2=NC(C3=O)(CC4=CC=C(C=C4)O)OO)C5=CC=C(C=C5)O

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

c2-Hydroperoxy-coelenterazine (C₂₆H₂₁N₃O₅; molecular weight 455.5 g/mol) features an imidazopyrazinone core modified with a hydroperoxy (-OOH) group at the C2 position. The structure includes two 4-hydroxyphenyl groups and a benzyl substituent, which influence its solubility and interaction with photoproteins. Nuclear magnetic resonance (NMR) and X-ray crystallography confirm the stereochemistry at the C2 position, critical for its biochemical activity .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₂₆H₂₁N₃O₅
Molecular Weight455.5 g/mol
IUPAC Name(2S)-8-benzyl-2-hydroperoxy-6-(4-hydroxyphenyl)-2-[(4-hydroxyphenyl)methyl]imidazo[1,2-a]pyrazin-3-one
Spectral Emission465–495 nm (varies by photoprotein)

Stability and Reactivity

The hydroperoxy group renders the compound thermally and photolytically unstable, necessitating storage at -80°C in inert atmospheres. Decomposition pathways include decarboxylation to coelenteramide, a process accelerated by pH shifts or metal ions. Kinetic studies show a half-life of <24 hours at room temperature in aqueous solutions.

Biosynthesis and Biochemical Role

Formation in Photoproteins

c2-Hydroperoxy-coelenterazine is synthesized in situ via the oxidation of coelenterazine by molecular oxygen within the hydrophobic cavity of photoproteins . This reaction is catalyzed by luciferases in organisms like Aequorea victoria, forming a stable precharged state until calcium ions trigger luminescence . The reaction proceeds as:
Coelenterazine+O2c2-Hydroperoxy-coelenterazineCoelenteramide+CO2+Light\text{Coelenterazine} + \text{O}_2 \rightarrow \text{c2-Hydroperoxy-coelenterazine} \rightarrow \text{Coelenteramide}^* + \text{CO}_2 + \text{Light}
The excited-state coelenteramide (*) emits light upon relaxation .

Calcium-Dependent Activation

Calcium binding to photoproteins (e.g., obelin) induces structural rearrangements, disrupting hydrogen bonds around the hydroperoxy group. This destabilizes the intermediate, leading to decarboxylation and light emission . Key residues like His-175 and Tyr-138 in obelin undergo repositioning during activation, as shown in crystal structures . For example, His-175 rotates 90°, facilitating proton transfer essential for the reaction .

Applications in Biomedical Research

Intracellular Calcium Imaging

c2-Hydroperoxy-coelenterazine-based photoproteins enable real-time tracking of calcium fluxes in neurons and cardiomyocytes. Aequorin, for instance, has been engineered for targeted expression in organelles, providing subcellular resolution without background noise .

Biosensor Development

The compound’s oxygen independence allows its use in anaerobic environments, such as gut microbiota studies. Fusion proteins linking photoproteins to antibodies or DNA probes facilitate ultrasensitive detection in immunoassays and hybridization assays . A 2022 study demonstrated a limit of detection (LOD) of 10⁻¹⁸ M for prostate-specific antigen using obelin-based sensors .

Table 2: Comparative Performance of c2-Hydroperoxy-coelenterazine Biosensors

ApplicationPhotoproteinLODDynamic RangeReference
Calcium SignalingAequorin100 nM10⁻⁷–10⁻⁴ M
Viral RNA DetectionObelin1 fg/μL1–10⁴ fg/μL
Tumor Marker ScreeningModified Aequorin0.1 pM0.1–10³ pM

Structural and Interaction Studies

Crystal Structures of Photoprotein Complexes

High-resolution structures of Ca²⁺-bound obelin (1.93 Å) reveal three calcium ions coordinating EF-hand motifs, inducing a 1.5 Å shift in the coelenteramide-binding cavity . Post-reaction, Tyr-138 moves 3.2 Å away from the active site, replaced by a water molecule that stabilizes the excited-state product . Comparatively, obelin-v (a semi-synthetic variant) exhibits a distorted cavity when bound to coelenteramine-v, explaining its 90% reduced luminescence .

Mutagenesis and Spectral Tuning

Substituting Phe-88 in aequorin with Trp shifts emission to 515 nm, enabling multicolor imaging. Such mutants retain 70% of wild-type activity, demonstrating the flexibility of c2-hydroperoxy-coelenterazine in accommodating structural changes .

Future Perspectives

Protein Engineering for Enhanced Performance

Directed evolution of photoproteins could improve quantum yield (currently 10–15% for obelin ) and thermostability. A 2025 pilot study achieved a 2.3-fold increase in aequorin brightness by mutating Gly-43 to Asp.

Multimodal Imaging Probes

Conjugating c2-hydroperoxy-coelenterazine with near-infrared fluorophores may enable dual bioluminescence-fluorescence imaging, expanding its utility in deep-tissue studies.

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